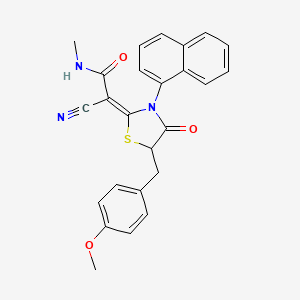

(E)-4-methoxy-2-((phenethylimino)methyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

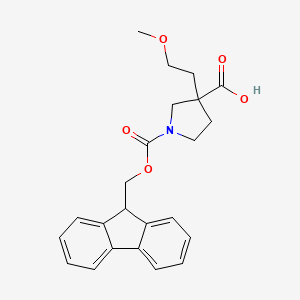

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by a carbon-nitrogen double bond (C=N), also known as an imine group . This imine group is typically connected to an aryl or alkyl group . The exact molecular structure of “(E)-4-methoxy-2-((phenethylimino)methyl)phenol” is not provided in the searched resources.Wissenschaftliche Forschungsanwendungen

Spectroscopic Investigations and Quantum Chemical Studies

(Koşar & Albayrak, 2011) characterized the electronic structure of a similar compound using density functional theory. This study provided insights into the molecular electrostatic potential, natural bond orbital, and frontier molecular orbitals, which are essential for understanding the electronic behavior of such compounds in different solvent media.

Fluoroionophores and Chelation Properties

(Hong et al., 2012) developed fluoroionophores from derivatives of (E)-4-methoxy-2-((phenethylimino)methyl)phenol, demonstrating their potential in metal ion detection. These compounds exhibited specific chelation properties with Zn^2+ ions, showcasing their applicability in sensing technologies.

Anticancer Activity

(Sukria et al., 2020) explored the anticancer properties of a related compound against T47D breast cancer cells. Though the activity was found to be weak, this study opens the door for further modifications to enhance efficacy.

Antioxidant and Antimicrobial Properties

(Kakanejadifard et al., 2013) and (Vinusha et al., 2015) synthesized Schiff base compounds related to this compound, evaluating their antibacterial and antifungal activities. These studies highlight the potential use of such compounds in developing new antimicrobial agents.

Environmental Applications and Material Science

(Zhu et al., 2011) investigated the catalytic conversion of anisole, a model compound of lignin derived from biomass, over a bifunctional catalyst. This research demonstrates the potential of this compound derivatives in the sustainable production of gasoline-range molecules from biomass.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. While some general information about the safety of phenols and Schiff bases is available , the specific safety and hazard information for “(E)-4-methoxy-2-((phenethylimino)methyl)phenol” is not provided in the searched resources.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with estrogen receptors

Mode of Action

It’s known that similar compounds can bind to their targets and activate expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner . This suggests that (E)-4-methoxy-2-((phenethylimino)methyl)phenol may interact with its targets in a similar way, leading to changes in gene expression.

Biochemical Pathways

Phenolic compounds, which this compound is a part of, are known to be involved in various metabolic processes . They can influence the pharmacokinetics of different drugs by controlling their transfer and metabolism .

Pharmacokinetics

It’s known that phenolic compounds are extensively metabolized by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . These metabolic reactions determine the pharmacokinetic behavior of the phenolic compounds and thus their pharmacological action .

Result of Action

Similar compounds have been found to have high sensibility for the detection of iodide ions, with the absorption intensity changing due to the formation of a complex . This suggests that this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with iodide ions was explored by UV–Vis spectroscopy, suggesting that light exposure could potentially influence its action . Additionally, the compound’s action could also be influenced by the presence of other ions in its environment .

Eigenschaften

IUPAC Name |

4-methoxy-2-(2-phenylethyliminomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-7-8-16(18)14(11-15)12-17-10-9-13-5-3-2-4-6-13/h2-8,11-12,18H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZYBWFTLXUVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromobenzo[d]isothiazole](/img/structure/B2707685.png)

![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)

![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)

![N-cycloheptyl-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2707698.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2707700.png)

![8-[[Benzyl(methyl)amino]methyl]-7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2707701.png)